5-(2,4-dichlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Description
This compound belongs to the dihydro-2H-pyrrolo[3,4-d]isoxazole-dione family, characterized by a fused bicyclic system with a chromen-4-one substituent and dichlorophenyl group. The methyl group at position 2 likely influences steric hindrance and metabolic stability.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-2-methyl-3-(4-oxochromen-3-yl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O5/c1-24-17(12-9-29-15-5-3-2-4-11(15)18(12)26)16-19(30-24)21(28)25(20(16)27)14-7-6-10(22)8-13(14)23/h2-9,16-17,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZJARQMKWNYLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2C(O1)C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl)C4=COC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2,4-dichlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a heterocyclic compound that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C21H15ClN2O5
- Molecular Weight : 410.8072 g/mol
- CAS Number : [specific CAS number not provided in search results]
Anticancer Properties
Recent studies have highlighted the anticancer potential of various isoxazole derivatives, including those similar to the compound . Isoxazoles are known for their ability to inhibit cell proliferation across multiple cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various human cancer cell lines, indicating potent cytotoxic effects .
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 9 | Induces cell cycle arrest |
| Compound B | MCF7 (Breast) | 10 | Inhibits migration and promotes apoptosis |
| Compound C | HT29 (Colon) | 15 | Disrupts mitochondrial function |
The mechanism by which this compound exerts its biological effects is thought to involve interaction with key cellular pathways:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, particularly G1 and G2/M phases, leading to apoptosis in cancer cells .
- Inhibition of Metastasis : Evidence suggests that these compounds can inhibit the migratory capabilities of cancer cells, thereby reducing metastasis .
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that these compounds may act as antioxidants, reducing oxidative stress and protecting against cellular damage.
Case Studies
A series of case studies have illustrated the efficacy of isoxazole derivatives in preclinical models:
- Study on A549 Cells : A derivative similar to the compound exhibited significant inhibition of A549 lung cancer cell proliferation with an IC50 value of 9 µM. The study reported that treatment led to morphological changes indicative of apoptosis and a decrease in cell viability over time .
- MCF7 Breast Cancer Model : Another study evaluated a related compound's effect on MCF7 cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 10 µM. The mechanism was linked to increased apoptosis and reduced expression of anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Key Observations:
- Hydrogen Bonding: The 4-oxochromen-3-yl group provides a hydrogen bond acceptor, similar to the methoxy group in and carbonyl groups in .
- Lipophilicity: The trifluoromethyl group in and increases logP values, whereas the dimethylamino group in enhances solubility in polar solvents.
Structural and Crystallographic Insights
- Planarity and Conformation: Analogs like exhibit near-planar structures except for perpendicular fluorophenyl groups, suggesting the 4-oxochromen-3-yl group in the target compound may adopt a planar conformation for optimal stacking.
- Crystallography Tools: SHELX software () is widely used for small-molecule refinement, indicating that single-crystal diffraction could resolve the stereochemistry of the fused pyrroloisoxazole system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
